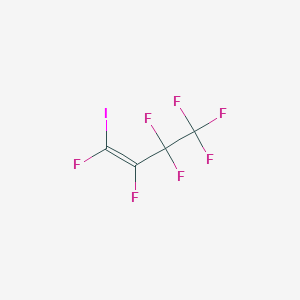
methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an indene moiety, which is a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of primary amines with 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media. This one-pot reaction provides a straightforward approach to synthesizing the compound with good yields and mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction could produce reduced indene derivatives.
科学的研究の応用
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical structure may find applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other thiophene and indene derivatives, such as:
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid
Uniqueness
Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-5-methyl-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C24H16N2O4S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
methyl 2-[(Z)-[cyano-(1-hydroxy-3-oxoinden-2-yl)methylidene]amino]-5-methyl-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H16N2O4S/c1-13-18(14-8-4-3-5-9-14)20(24(29)30-2)23(31-13)26-17(12-25)19-21(27)15-10-6-7-11-16(15)22(19)28/h3-11,27H,1-2H3/b26-17+ |
InChIキー |
NRVIFSFDICBMJA-YZSQISJMSA-N |
異性体SMILES |
CC1=C(C(=C(S1)/N=C(\C#N)/C2=C(C3=CC=CC=C3C2=O)O)C(=O)OC)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C(=C(S1)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O)C(=O)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


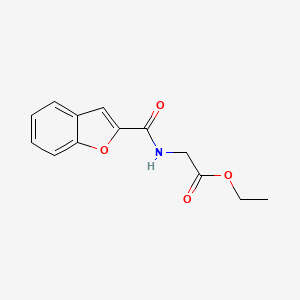
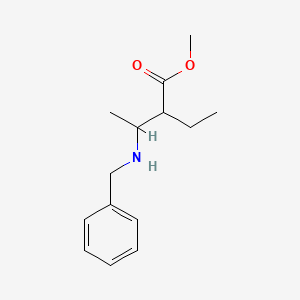

![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
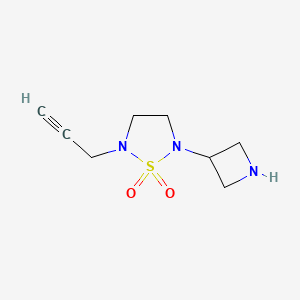
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
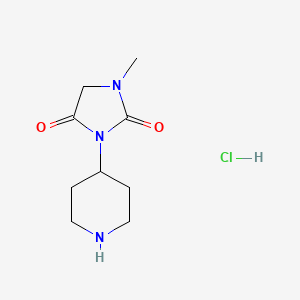
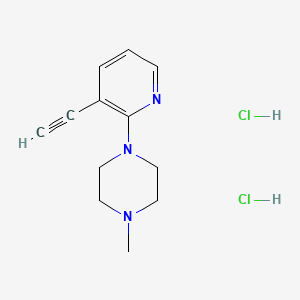
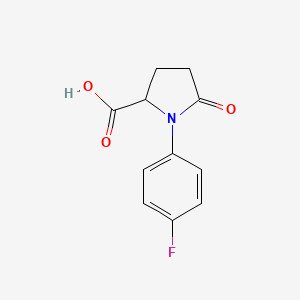
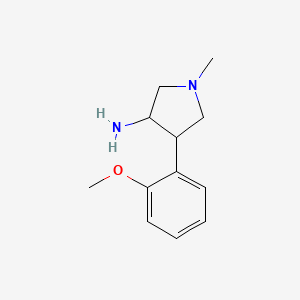
![1-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14867930.png)
